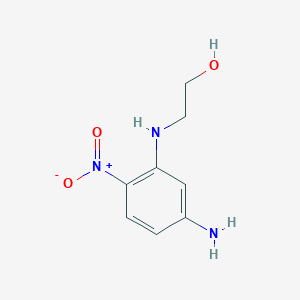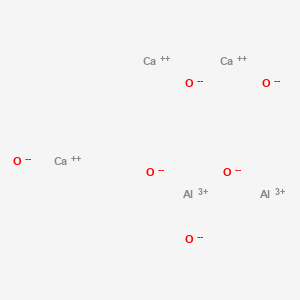
Dialuminium tricalcium hexaoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Dialuminium tricalcium hexaoxide is typically synthesized by mixing aluminum oxide (Al₂O₃) and calcium oxide (CaO) in a stoichiometric ratio. The mixture is then subjected to high temperatures, around 1535°C, to facilitate the reaction and form the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound involves the calcination of a mixture of aluminum oxide and calcium oxide at high temperatures. This process ensures the formation of a homogeneous product with consistent properties .
Chemical Reactions Analysis
Types of Reactions
Dialuminium tricalcium hexaoxide undergoes various chemical reactions, including:
Oxidation: It can react with oxygen to form different oxides.
Reduction: It can be reduced to its constituent elements under specific conditions.
Substitution: It can participate in substitution reactions with other compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids and bases. For example, it reacts with hydrochloric acid to form aluminum chloride and calcium chloride .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, reacting with hydrochloric acid produces aluminum chloride and calcium chloride .
Scientific Research Applications
Dialuminium tricalcium hexaoxide has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various chemical reactions.
Biology: It is studied for its potential use in biomedical applications, such as bone repair materials.
Medicine: It is explored for its potential in drug delivery systems.
Mechanism of Action
The mechanism of action of dialuminium tricalcium hexaoxide involves its ability to form strong bonds with other materials. This property makes it an effective binding agent in cement and other construction materials. At the molecular level, it interacts with other compounds through ionic and covalent bonding, contributing to its stability and effectiveness .
Comparison with Similar Compounds
Similar Compounds
Tricalcium aluminate (Ca₃Al₂O₆): Similar in composition but differs in its hydration properties.
Calcium aluminate cement (CaO·Al₂O₃): Used in high-temperature applications but has different binding properties.
Uniqueness
Dialuminium tricalcium hexaoxide is unique due to its high-temperature stability and excellent binding properties, making it a preferred choice in the construction industry .
Properties
CAS No. |
12042-78-3 |
|---|---|
Molecular Formula |
Al2Ca3O6 |
Molecular Weight |
270.19 g/mol |
IUPAC Name |
dialuminum;tricalcium;oxygen(2-) |
InChI |
InChI=1S/2Al.3Ca.6O/q2*+3;3*+2;6*-2 |
InChI Key |
HOOWDPSAHIOHCC-UHFFFAOYSA-N |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Al+3].[Al+3].[Ca+2].[Ca+2].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Hydroxyisopropyl 4-oxo-4-[[2-(2-oxoimidazolidin-1-YL)ethyl]amino]isocrotonate](/img/structure/B13781018.png)
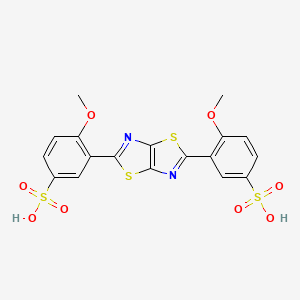
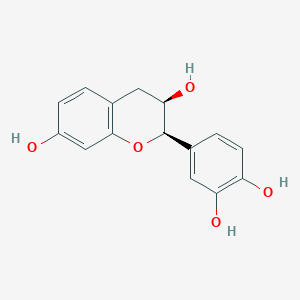
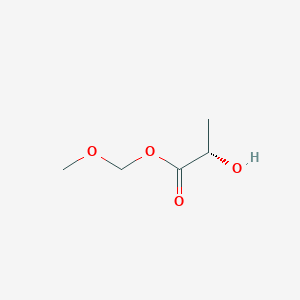

![[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13781039.png)
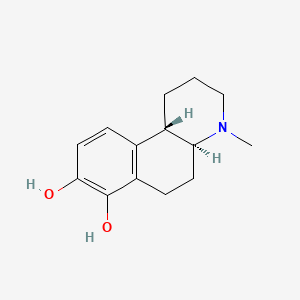

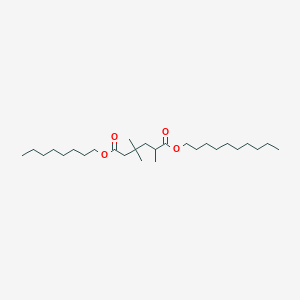
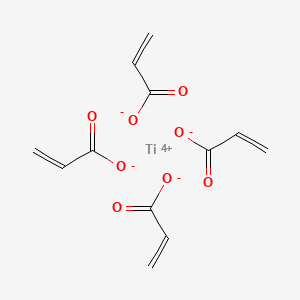

![N1,N1'-([1,1'-Biphenyl]-3,3'-diyl)bis(N1,N4,N4-triphenylbenzene-1,4-diamine)](/img/structure/B13781090.png)
